molecular formula C10H21NO B7725931 2-(4-Propylpiperidin-1-yl)ethanol

2-(4-Propylpiperidin-1-yl)ethanol

Cat. No.: B7725931
M. Wt: 171.28 g/mol
InChI Key: HFAHVTLPMIONSU-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(4-Propylpiperidin-1-yl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Propylpiperidin-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Propylpiperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Propylpiperidin-1-yl)ethanol can be compared with other piperidine derivatives, such as:

Biological Activity

2-(4-Propylpiperidin-1-yl)ethanol, with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol, is a piperidine derivative that has been the subject of various studies due to its potential biological activities. This compound is recognized for its role as a ligand in receptor studies and its applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, enzymes, and other proteins. Piperidine derivatives are known to modulate neurotransmission and exhibit effects on various biological pathways. The specific interactions can lead to diverse pharmacological effects, making this compound a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that this compound may possess the following pharmacological properties:

  • Neurotransmitter Modulation : Acts on various receptors, potentially influencing mood and cognitive functions.
  • Anticancer Activity : Preliminary studies suggest that piperidine derivatives can exhibit antitumor effects, warranting further exploration of their mechanisms.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the piperidine structure can significantly affect its interaction with biological targets. For instance, substituting different alkyl groups can alter binding affinities and receptor selectivity.

CompoundStructureBiological Activity
This compoundStructurePotential ligand for neurotransmitter receptors
2-(4-Methylpiperidin-1-yl)ethanolStructureAnticancer properties
2-(4-Ethylpiperidin-1-yl)ethanolStructureAnti-inflammatory effects

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including this compound, for their antileukemic activity. The results indicated that certain modifications to the piperidine structure enhanced cytotoxicity against leukemia cells, suggesting a potential pathway for developing new cancer therapies .

Neuropharmacological Effects

In another investigation, the neuropharmacological effects of piperidine derivatives were assessed using animal models. The findings demonstrated that this compound exhibited significant anxiolytic-like effects in behavioral tests, indicating its potential as a therapeutic agent for anxiety disorders .

Properties

IUPAC Name

2-(4-propylpiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-3-10-4-6-11(7-5-10)8-9-12/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAHVTLPMIONSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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